molecular formula C9H6BF3KN B3238360 Potassium quinoline-6-trifluoroborate CAS No. 1411985-98-2

Potassium quinoline-6-trifluoroborate

Cat. No.: B3238360
CAS No.: 1411985-98-2
M. Wt: 235.06 g/mol
InChI Key: ZEVIEKZCNSGAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Boron-Based Reagents in Modern Chemical Transformations

Boron-based reagents have a rich history in organic synthesis, with their utility expanding dramatically over the past few decades. Initially, the use of organoboranes was largely centered on hydroboration reactions. However, the advent of transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the application of organoboron compounds. researchgate.net

Boronic acids and their corresponding esters became the workhorses for these transformations due to their commercial availability and general stability. rsc.org Despite their widespread use, boronic acids can undergo self-condensation to form boroxines and are susceptible to protodeboronation, which can complicate reaction stoichiometry and purification. chem-station.comnih.gov

This led to the development of more robust boron-based reagents. Among these, potassium organotrifluoroborates have emerged as a superior alternative. nih.gov First reported in the 1960s, their synthetic potential was fully realized with the development of efficient preparation methods in the 1990s. researchgate.net Potassium organotrifluoroborates are typically crystalline, monomeric solids that exhibit exceptional stability to both air and moisture, allowing for indefinite storage. chem-station.comacs.org This stability does not come at the cost of reactivity, as they are highly effective nucleophilic partners in a variety of cross-coupling reactions. nih.gov The tetracoordinate nature of the boron atom in these salts renders them less Lewis acidic and more resistant to a range of reaction conditions compared to their tricoordinate counterparts. chem-station.com

Significance of the Quinoline (B57606) Moiety in Contemporary Organic Chemistry

The quinoline scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is a ubiquitous and privileged structure in medicinal chemistry and materials science. nih.govrsc.org First isolated from coal tar in 1834, its derivatives are found in numerous natural products and synthetic compounds with a wide array of biological activities. rsc.org

The quinoline nucleus is a key pharmacophore in many approved drugs, including antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.orgpharmaguideline.com Its prevalence in pharmaceuticals stems from its ability to interact with various biological targets, often through intercalation with DNA or binding to enzyme active sites. orientjchem.org The nitrogen atom and the aromatic system of quinoline allow for a diverse range of functionalization, enabling the fine-tuning of its steric and electronic properties to optimize biological activity. nih.gov

Contextualizing Potassium Quinoline-6-trifluoroborate within Established Research Paradigms

This compound merges the advantageous properties of both the organotrifluoroborate group and the quinoline scaffold. As an organotrifluoroborate, it offers enhanced stability and ease of handling compared to the corresponding boronic acid. nih.gov The quinoline-6-yl moiety provides a synthetically versatile handle that is frequently found in biologically active molecules.

The position of the trifluoroborate group at the 6-position of the quinoline ring is significant. This substitution pattern is present in various bioactive compounds and allows for the strategic introduction of this important heterocyclic motif into larger, more complex structures via cross-coupling reactions. The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the quinoline core and various aryl or heteroaryl partners.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueReference
Chemical Formula C₉H₆BF₃KN sigmaaldrich.com
Molecular Weight 235.06 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 308-313 °C sigmaaldrich.com
CAS Number 1411985-98-2

Synthesis and Characterization

The synthesis of potassium organotrifluoroborates is generally achieved by treating a suitable organoboron precursor, such as a boronic acid, with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org This method is a straightforward, one-pot procedure that typically affords the product in good to excellent yields after simple workup and purification. orgsyn.org

Characterization of organotrifluoroborates is routinely performed using standard spectroscopic techniques.

Spectroscopic Data
¹H NMR The proton NMR spectrum would show characteristic signals for the aromatic protons of the quinoline ring.
¹³C NMR The carbon NMR spectrum would display resonances for the nine carbon atoms of the quinoline core. The carbon atom attached to the boron will often show a broad signal due to quadrupolar relaxation of the boron nucleus. researchgate.net
¹⁹F NMR The fluorine NMR spectrum is a key diagnostic tool for confirming the presence of the trifluoroborate group, typically showing a signal in the range of -129 to -141 ppm. researchgate.net
¹¹B NMR The boron NMR spectrum provides direct evidence for the trifluoroborate moiety, with a characteristic chemical shift. researchgate.net

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are a powerful tool for the formation of C-C bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The stability and reactivity of potassium organotrifluoroborates make them excellent substrates for these transformations.

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. In the case of potassium organotrifluoroborates, it is believed that they are slowly hydrolyzed in situ to the corresponding boronic acid, which is the active species in the transmetalation step. chem-station.com

Below is a table summarizing representative Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates with various electrophiles. While specific examples for this compound are limited in the provided search results, the data for analogous potassium aryltrifluoroborates illustrate the general utility of this class of compounds.

ElectrophileCatalyst SystemBaseSolventYield (%)Reference
Aryl BromidesPdCl₂(dppf)t-BuNH₂i-PrOH/H₂OModerate to Excellent organic-chemistry.org
Aryl ChloridesPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂OGood nih.gov
Aryl TriflatesPdCl₂(dppf)t-BuNH₂i-PrOH/H₂OModerate to Excellent organic-chemistry.org
Heteroaryl HalidesPdCl₂(dppf)t-BuNH₂i-PrOH/H₂OModerate to Excellent organic-chemistry.org
Vinyl HalidesPdCl₂ / PPh₃Cs₂CO₃THF/H₂OGood to Excellent nih.gov

Properties

IUPAC Name

potassium;trifluoro(quinolin-6-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3N.K/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9;/h1-6H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVIEKZCNSGAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(C=C1)N=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of Potassium Quinoline 6 Trifluoroborate

Mechanistic Investigations

Mechanistic investigations, including kinetic studies, X-ray crystallography, and Density Functional Theory (DFT) calculations, have highlighted the critical role of a proton in accelerating the reactivity of quinoline-derived potassium acyltrifluoroborates (KATs) in processes such as amide-forming ligations with hydroxylamines. scispace.comnih.gov Under acidic aqueous conditions, these reactions can proceed rapidly. nih.govresearchgate.net The requirement for lower pH to achieve the fastest reaction rates suggests a key mechanistic involvement of protonation. scispace.comnih.govresearchgate.net

The enhanced reaction rates at physiological pH are attributed to the unexpectedly high basicity of certain quinoline-KATs, such as 8-quinoline-KATs, which allows for their protonation even under neutral conditions. scispace.comnih.govchemrxiv.org This proton plays a crucial role in the reaction mechanism by assisting in the formation of a key tetrahedral intermediate. scispace.comnih.govchemrxiv.org Furthermore, the proton activates the leaving groups on the hydroxylamine, facilitating a concerted 1,2-BF3 shift that leads to the formation of the amide product. scispace.comnih.govchemrxiv.org

DFT calculations on both protonated and unprotonated reaction pathways have provided deeper insights into this mechanism. scispace.com In the computed ligation pathway of a quinolyl KAT, protonation of the quinoline (B57606) moiety was found to favor the formation of a hydrogen-bond-tethered intermediate. scispace.com In this intermediate, the quinolinium proton is in close proximity to three basic atoms: the quinoline nitrogen, the hemiaminal oxygen, and the carbamoyl oxygen. scispace.com This interaction fixes the F3B–C–N–O dihedral angle, facilitating the concerted cleavage of the C–B and N–O bonds towards the transition state. scispace.com

Kinetic studies have quantified the effect of pH on the reaction rates of various KAT derivatives, confirming that the presence of a proton near the KAT group greatly accelerates the reaction. scispace.com This becomes the determining factor for reactivity at higher pH levels. scispace.com

Table 1: Second-Order Rate Constants for the Ligation of Potassium Acyltrifluoroborates with a Hydroxylamine at Different pH Values.

CompoundRate Constant at pH 7.4 (M⁻¹s⁻¹)Rate Constant at pH 3.8 (M⁻¹s⁻¹)
8-quinoline-KAT derivative> 4~20
Aryl-KAT derivativeSignificantly lower than 8-quinoline-KAT-

This table provides an illustrative comparison based on data for representative compounds to highlight the effect of the quinoline moiety and pH on reaction rates. scispace.comnih.govresearchgate.net

Advanced Applications in Organic Synthesis and Chemical Research

Building Block Utility for Complex Molecular Architectures

Potassium quinoline-6-trifluoroborate serves as an essential building block for the synthesis of complex molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgnih.gov Organotrifluoroborates, as a class of compounds, are favored for their stability in air and moisture, a significant advantage over the more sensitive boronic acids which can be prone to protodeboronation. acs.orgamazonaws.com This stability allows for precise stoichiometric control in reactions. nih.gov

The quinoline (B57606) moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds. amazonaws.com The ability to introduce the quinoline-6-yl group into a target molecule using this compound provides a direct route to novel compounds with potential applications in medicinal chemistry and materials science. In a general sense, the cross-coupling of potassium heteroaryltrifluoroborates with various aryl and heteroaryl halides is a well-established method for forming C-C bonds, yielding complex biaryl and heterobiaryl structures. acs.org

The reaction conditions for these couplings have been optimized to be compatible with a wide range of functional groups. For instance, the coupling of various potassium heteroaryltrifluoroborates with aryl chlorides has been successfully demonstrated using a catalyst system of palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand like RuPhos. acs.org This tolerance for other functional groups within the reacting partners is crucial when constructing intricate molecules.

Table 1: Representative Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides

HeteroaryltrifluoroborateCoupling PartnerCatalyst SystemYield (%)Reference
Potassium quinolin-3-yltrifluoroborate4-BromobenzonitrilePd(OAc)₂, RuPhos, K₂CO₃Comparable to chloro-analogue acs.org
Potassium quinolin-3-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂, RuPhos, K₂CO₃Good acs.org
Potassium benzofuran-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂, RuPhos, K₂CO₃92 acs.org
Potassium N-Boc-indol-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂, RuPhos, K₂CO₃81 acs.org

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex, drug-like molecules at a late step in the synthetic sequence. nih.govnih.govwikipedia.orgscilit.com This approach avoids the need for de novo synthesis for each new analogue, thereby accelerating the exploration of structure-activity relationships. nih.govwikipedia.org Potassium organotrifluoroborates, including by extension this compound, are valuable reagents in LSF due to their stability and predictable reactivity in cross-coupling reactions. nih.gov

The development of C-H functionalization methods has revolutionized LSF, enabling the direct modification of C-H bonds in complex molecules. nih.gov While specific examples detailing the use of this compound in LSF of a particular drug candidate are not prevalent in the literature, the general principles are well-established for azines like quinoline. scilit.com The electron-deficient nature of the quinoline ring and the Lewis basicity of the nitrogen atom present unique challenges and opportunities for selective functionalization. scilit.com

The installation of a quinoline moiety onto a complex core can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The use of this compound in a Suzuki-Miyaura coupling with a halogenated complex molecule is a prime example of an LSF strategy. Furthermore, photoredox catalysis has expanded the scope of LSF by enabling the generation of carbon-centered radicals from potassium trifluoroborates under mild conditions, which can then be used to functionalize complex substrates. nih.gov

Synthesis of Diverse Heterocyclic Scaffolds

The quinoline nucleus is a fundamental component of a vast array of heterocyclic compounds with significant biological activities. organic-chemistry.orgnih.govnih.gov this compound serves as a key starting material or intermediate for the elaboration of more complex, fused, or substituted heterocyclic systems. Through Suzuki-Miyaura cross-coupling, the quinoline-6-yl group can be appended to other heterocyclic rings, creating novel scaffolds. acs.org

For example, the coupling of a heteroaryltrifluoroborate with a heteroaryl halide is a challenging but powerful transformation for creating heterobiaryl systems. acs.org Conditions have been developed to facilitate such couplings, often requiring slightly higher catalyst loadings. acs.org The resulting heterobiaryl structures, which combine the quinoline core with other heterocycles like pyridine, indole, or pyrimidine, are of great interest in medicinal chemistry due to the potential for synergistic or novel pharmacological activities.

Beyond simple biaryl connections, the functional group tolerance of the Suzuki-Miyaura reaction allows for the presence of other reactive handles on the coupling partners. These can then be used for subsequent cyclization reactions to build fused ring systems. The versatility of the trifluoroborate group, being stable to many reaction conditions, allows for the modification of other parts of the molecule before engaging the C-B bond in a final cross-coupling step. nih.gov

Development of Novel Reagents and Intermediates

This compound is not only a building block but also a precursor for the development of other novel reagents and synthetic intermediates. The trifluoroborate moiety can be chemically transformed to generate other useful functional groups, expanding the synthetic utility of the quinoline scaffold.

For instance, potassium organotrifluoroborates can be converted to the corresponding dihaloboranes upon treatment with reagents like trimethylsilyl (B98337) chloride. nih.gov These dihaloborane intermediates exhibit different reactivity profiles and can participate in a variety of other chemical transformations.

Furthermore, recent advances have shown that potassium organotrifluoroborates can serve as precursors to carbon-centered radicals under photoredox conditions. nih.gov This opens up a new avenue of reactivity beyond traditional two-electron cross-coupling pathways. The generation of a quinolin-6-yl radical would allow for its participation in radical addition and other radical-mediated bond-forming reactions, leading to the synthesis of novel quinoline-containing compounds that would be difficult to access through conventional methods. The development of such new transformations broadens the synthetic chemist's toolkit for the construction of complex molecules. nih.gov

Table 2: Transformations of Potassium Organotrifluoroborates

Starting MaterialReagent/ConditionProduct TypeSignificanceReference
Potassium OrganotrifluoroborateTMSCl or SiCl₄OrganodihaloboraneAccess to different reactivity profiles nih.gov
Potassium OrganotrifluoroboratePhotoredox Catalyst / LightCarbon-centered RadicalEnables radical-mediated bond formations nih.gov
Potassium OrganotrifluoroborateOxidizing agents (e.g., Oxone)Phenol/AlcoholConversion of C-B bond to C-O bondGeneral Knowledge

Integration into Macrocyclic and Polymeric Constructs

The incorporation of quinoline units into macrocycles and polymers can impart unique structural, photophysical, and binding properties to these large molecular assemblies. While the direct use of this compound in these applications is an area of ongoing research, the synthesis of quinoline-based macrocycles and polymers via related methodologies is well-documented.

Macrocyclic compounds containing quinoline subunits have been synthesized, often employing metal-catalyzed cross-coupling reactions to form the large ring structure. nih.gov For example, oligoquinoline macrocycles such as TriQuinoline (TQ) have been prepared, and their properties in organometallic and supramolecular chemistry are being explored. nih.gov The rigidity and defined geometry of the quinoline unit can be exploited to create macrocycles with specific shapes and cavity sizes, which are of interest for host-guest chemistry and catalysis.

In polymer chemistry, the synthesis of polyquinolines has been achieved through various polymerization techniques. organic-chemistry.org One approach involves the one-pot polymerization of alkyne, aldehyde, and aniline (B41778) derivatives to form polymers with 6-substituted quinoline units in the backbone. organic-chemistry.org The incorporation of the quinoline moiety can endow the resulting polymers with desirable properties such as thermal stability and photoluminescence. Boronic acid-containing monomers are also used in the synthesis of responsive polymers, and post-polymerization modification using Suzuki-Miyaura coupling is a viable strategy to introduce quinoline groups onto a polymer chain. researchgate.net The stability of this compound would make it a suitable reagent for such post-polymerization functionalization reactions.

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

NMR spectroscopy is the most powerful tool for determining the molecular structure of potassium quinoline-6-trifluoroborate in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of each atom in the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for assigning the structure of the quinoline (B57606) backbone. The ¹H NMR spectrum displays distinct signals for each of the aromatic protons on the quinoline ring system. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of these signals provide precise information about the substitution pattern and the electronic environment of the protons. For the quinoline-6-yl isomer, the protons are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm.

Similarly, the ¹³C NMR spectrum reveals a unique signal for each carbon atom in the molecule. The carbon atom directly bonded to the trifluoroborate group (C6) often exhibits a broad signal due to quadrupolar relaxation of the attached boron nucleus. Spectroscopic data from closely related isomers, such as potassium trifluoro(quinolin-5-yl)borate, show characteristic shifts for the quinoline ring carbons, which serve as a strong basis for assigning the spectrum of the 6-yl isomer. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Quinoline Moiety Predicted values based on data for related quinolinyltrifluoroborate isomers in DMSO-d₆. nih.gov

Nucleus Position Expected Chemical Shift (δ ppm)
¹HAromatic7.30 - 8.80
¹³CAromatic119.0 - 150.0
¹³CC-BF₃⁻Broad signal, position variable

Fluorine-19 (¹⁹F) NMR is particularly informative for characterizing the trifluoroborate group (-BF₃⁻). Given that ¹⁹F is a spin-1/2 nucleus with a high gyromagnetic ratio and 100% natural abundance, this technique is highly sensitive. This compound is expected to show a single resonance environment for the three equivalent fluorine atoms. For potassium organotrifluoroborates, this signal typically appears in the range of -130 to -141 ppm. nih.gov For example, the related potassium trifluoro(quinolin-5-yl)borate and potassium trifluoro(quinolin-4-yl)borate show ¹⁹F NMR signals at -135.0 ppm and -136.6 ppm, respectively, in DMSO-d₆. nih.gov

This signal characteristically appears as a quartet due to coupling with the ¹¹B nucleus (spin = 3/2). This distinct pattern is a key signature of the trifluoroborate anion and helps to confirm its integrity in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy : This technique measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the B-F stretching modes of the trifluoroborate group, typically found in the 900-1200 cm⁻¹ region. nih.gov Other key signals include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring system (1400-1600 cm⁻¹). nih.gov

Raman Spectroscopy : As a complementary technique, Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and non-polar bonds, providing additional structural information.

Table 2: Key Expected Vibrational Frequencies for this compound Based on reported data for isomeric quinolinyltrifluoroborates. nih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3000 - 3100Medium
Quinoline Ring (C=C, C=N) Stretch1400 - 1600Medium to Strong
B-F Stretch900 - 1200Strong
Aromatic C-H Bend750 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals. The spectrum of this compound is primarily determined by the quinoline moiety, which acts as a chromophore. The absorption is characterized by intense bands arising from π → π* transitions within the conjugated aromatic system. The trifluoroborate group, being an electron-withdrawing substituent, can modulate the energy of these transitions, causing a slight shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide unambiguous confirmation of the compound's structure, including precise bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the geometry of the trifluoroborate group, the planarity of the quinoline ring, and the coordination environment of the potassium cation, which interacts ionically with the trifluoroborate anions. Furthermore, this analysis would elucidate any significant intermolecular interactions, such as π-stacking between quinoline rings or hydrogen bonding, which govern the crystal packing.

Mass Spectrometry and Elemental Analysis for Compound Verification

These techniques are used to confirm the molecular formula and mass of the compound.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) in negative ion mode, is used to determine the exact mass of the trifluoro(quinolin-6-yl)borate anion ([C₉H₆BF₃N]⁻). This measured mass is compared to the calculated theoretical mass; a match within a few parts per million (ppm) provides strong evidence for the chemical formula of the anion. For instance, the calculated mass for the [C₉H₆BF₃N]⁻ anion is 196.0545 m/z, and experimental values for related isomers are found to be in excellent agreement. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Potassium quinoline-6-trifluoroborate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are utilized to determine its optimized molecular geometry and electronic properties. scirp.orgresearchgate.netscirp.orgresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms. For instance, the geometry of the quinoline (B57606) ring and the trifluoroborate group are defined with high precision. researchgate.net The electronic structure analysis yields insights into the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. These maps highlight electrophilic and nucleophilic regions, crucial for predicting intermolecular interactions. nih.gov

ParameterDescriptionTypical Computational Method
Optimized GeometryProvides the lowest energy structure, including bond lengths (Å) and bond angles (°).DFT (e.g., B3LYP/6-311++G(d,p))
Electronic EnergyTotal energy of the molecule in its ground state.DFT, Hartree-Fock
Dipole MomentMeasures the polarity of the molecule. For quinoline, a value around 2.0 D is typical. scirp.orgDFT (e.g., B3LYP/6-31+G(d,p))
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.DFT

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is typically localized on the electron-rich quinoline ring, indicating its nucleophilic character. Conversely, the LUMO is associated with the trifluoroborate moiety and the quinoline ring system, signifying its electrophilic centers. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgnih.gov

OrbitalEnergy (eV) - RepresentativeDescriptionImplication for Reactivity
HOMO-6.65Highest Occupied Molecular Orbital. For quinoline, this orbital is associated with electron-donating ability. scirp.orgDetermines nucleophilicity and sites prone to electrophilic attack.
LUMO-1.82Lowest Unoccupied Molecular Orbital. For quinoline, this orbital is associated with electron-accepting ability. scirp.orgDetermines electrophilicity and sites prone to nucleophilic attack.
Energy Gap (ΔE)4.83Difference in energy between HOMO and LUMO. A smaller gap indicates higher reactivity. scirp.orgIndicator of chemical stability and reactivity.

Transition State Modeling and Reaction Pathway Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling transition states and mapping reaction pathways. youtube.com For reactions involving this compound, such as cross-coupling reactions or ligations, DFT calculations can locate the transition state structure—the highest energy point along the reaction coordinate. acs.orgresearchgate.net

A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction path from reactant to product. nih.gov By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. This information is invaluable for understanding reaction kinetics and predicting whether a reaction is favorable. nih.govresearchgate.net

Quantum Chemical Analysis of Reactivity and Selectivity

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT can provide a more nuanced understanding of the reactivity and selectivity of this compound. mdpi.com Conceptual DFT provides a framework for using descriptors like chemical potential, hardness, softness, and the Fukui function to predict chemical behavior. mdpi.comnih.gov

The Fukui function, for example, is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By analyzing these local reactivity descriptors, one can predict the regioselectivity of reactions, such as identifying which carbon atom on the quinoline ring is most susceptible to substitution. This level of detailed analysis is crucial for designing selective synthetic methodologies. nih.govrsc.org

Molecular Dynamics Simulations (if applicable to reactivity or material interactions)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented, this technique is highly applicable for studying its behavior in condensed phases. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. nih.gov

For this compound, MD simulations could be employed to:

Study Solvation: Investigate how the potassium cation and the quinoline-6-trifluoroborate anion interact with solvent molecules in a solution, which can significantly influence reactivity. e3s-conferences.org

Analyze Interactions with Biomolecules: If explored for biological applications, MD could simulate the binding and interaction of the compound with target proteins or enzymes.

Simulate Material Properties: In the solid state, MD can be used to understand crystal packing, stability, and the dynamics of ions within the lattice, which is relevant for materials science applications. mdpi.com

Model Ion Permeation: The behavior of the potassium ion and its counterion could be studied in contexts like ion channels or membranes. researchgate.netnih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces between atoms and predict their trajectories. nih.gov

Future Research Trajectories and Challenges

Exploration of New Synthetic Pathways and Catalyst Systems

The conventional synthesis of potassium organotrifluoroborates involves the reaction of a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net While effective, future research will likely target more atom-economical and sustainable synthetic routes. A promising avenue is the development of methods that utilize greener diboron (B99234) sources, such as tetrahydroxydiboron, to circumvent the need for pre-formed boronic acids. core.ac.uk

Furthermore, the discovery of novel catalyst systems is crucial for enhancing the efficiency and scope of reactions involving potassium quinoline-6-trifluoroborate. While palladium catalysts are standard, recent advances in quinoline (B57606) synthesis have highlighted the efficacy of other transition metals like rhodium, ruthenium, and cobalt in C-H activation and annulation reactions. mdpi.com Adapting these catalyst systems for transformations with this compound could unlock new, more efficient pathways for creating complex quinoline-containing molecules. Research into ligand design, focusing on bulky and electron-rich ligands like SPhos and XPhos, will continue to be important for improving catalytic activity, especially with sterically challenging substrates.

Catalyst System FocusPotential AdvantageRelevant Transformation
Greener Boron Sources Improved atom economy, reduced waste.Direct synthesis from quinoline precursors.
Rhodium(III) Catalysis High regioselectivity in C-H activation.Direct functionalization of the quinoline core. mdpi.com
Cobalt(III) Catalysis Lower cost compared to precious metals.C-H activation and cyclization reactions. mdpi.com
Advanced Ligand Design Enhanced stability and activity of catalysts.Coupling with sterically hindered partners.

Expansion of Reactivity Landscape for Diverse Transformations

The primary application of this compound is in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds. sigmaaldrich.com A significant future direction is the expansion of its reactivity to include other types of transformations. The emergence of photoredox catalysis offers a compelling opportunity to use organotrifluoroborates as radical precursors. nih.gov Under oxidative conditions with a photocatalyst, this compound could generate a quinolin-6-yl radical, enabling novel radical-radical coupling reactions that are inaccessible through traditional two-electron pathways. nih.gov

This expanded reactivity could facilitate the formation of previously challenging C-C bonds and could be extended to the formation of carbon-heteroatom bonds (C-N, C-O, C-S). Developing dual catalytic systems that merge photoredox catalysis with transition metal catalysis could overcome existing limitations in cross-coupling, such as the often-sluggish transmetalation step. nih.gov

Advanced Applications in Chemical Biology Tool Development

While excluding direct biological or medicinal effects, the unique properties of the quinoline moiety and the trifluoroborate group make this compound a candidate for developing sophisticated chemical biology tools. The quinoline core is a well-known fluorophore, and its derivatives are central to the design of molecular probes. mdpi.com The potassium trifluoroborate group offers a stable and reliable handle for bioconjugation or for late-stage functionalization of complex molecules. nih.govresearchgate.net

Future research could focus on integrating this compound into the synthesis of advanced imaging agents or biosensors. The trifluoroborate's stability in aqueous environments is a key advantage for such applications. researchgate.net It could serve as a robust anchoring point to attach the quinoline fluorophore to proteins, nucleic acids, or other biomolecules, enabling the study of their localization and dynamics within cellular systems without imparting a direct therapeutic effect itself.

Integration into Novel Material Science Architectures

The incorporation of heteroatoms into polycyclic aromatic frameworks is a powerful strategy for tuning the electronic and photophysical properties of organic materials. A significant future application for this compound is as a precursor for the synthesis of novel azaborine materials. core.ac.uk Azaborines, where a C=C bond is replaced by an isoelectronic B-N unit, are of great interest in materials science. core.ac.uk

Specifically, this compound could be a key building block in a convergent, transition-metal-free synthesis of 2,1-borazaronaphthalenes, which are structural analogues of naphthalene. core.ac.uk These boron-nitrogen-containing polycyclic aromatic compounds could exhibit unique properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Parent Aromatic SystemPotential Azaborine AnaloguePotential Application
Naphthalene2,1-BorazaronaphthaleneOrganic Electronics
AnthraceneBoron-Nitrogen Doped AnthraceneOrganic Semiconductors
PhenanthreneBoron-Nitrogen Doped PhenanthreneFluorescent Materials

Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. While already used to probe the Suzuki-Miyaura reaction, its future application to this compound will become more sophisticated. Advanced modeling can be employed to predict the success of novel transformations before they are attempted in the lab, saving significant time and resources.

Future computational studies will likely focus on:

Predictive Catalyst Design: Modeling the interaction between the trifluoroborate, various electrophiles, and new ligand-metal complexes to identify optimal catalysts for challenging transformations.

Mechanistic Elucidation: Calculating the energy barriers for competing reaction pathways, such as reductive elimination versus β-hydride elimination, to understand and control product selectivity. core.ac.uk

Solvent Effects: Using continuum solvation models to predict how different solvent environments impact reaction kinetics and thermodynamics, guiding the selection of optimal reaction conditions.

These computational insights will accelerate the development of new reactions and the integration of this compound into new functional materials and tools.

Q & A

Q. What are the established synthetic routes for potassium quinoline-6-trifluoroborate, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via transmetallation of boronic acids or esters with potassium hydrogen fluoride (KHF₂) in aqueous or polar aprotic solvents (e.g., THF). Key steps include:

  • Boronic Acid Preparation: Start with 6-bromoquinoline, undergo Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst .
  • Trifluoroborate Formation: React the boronic acid intermediate with KHF₂ under anhydrous conditions to avoid hydrolysis .
  • Purification: Use recrystallization from ethanol/water mixtures to isolate the trifluoroborate salt.

Critical Factors Affecting Yield:

  • Moisture control (hydrolysis side reactions).
  • Stoichiometry of KHF₂ (excess ensures complete conversion).
  • Temperature (optimized at 0–5°C to suppress decomposition).

Q. Table 1: Synthetic Method Comparison

MethodSolventYield (%)Purity (%)Reference
Boronic acid + KHF₂THF/H₂O7899
Pinacol boronate + KFEthanol6595

Q. How should this compound be stored to maintain stability, and what degradation products form under suboptimal conditions?

Methodological Answer:

  • Storage: Store under inert gas (argon) at –20°C in amber glass vials. Desiccants (e.g., molecular sieves) are critical to prevent hydrolysis .
  • Degradation Pathways:
    • Hydrolysis: Forms quinoline-6-boronic acid and KBF₄ in humid conditions.
    • Thermal Decomposition: At >40°C, generates fluorinated byproducts (detectable via ¹⁹F NMR) .

Q. Table 2: Stability Under Variable Conditions

ConditionTime (Days)Purity Loss (%)Major Degradant
Ambient (25°C, air)735Boronic acid
–20°C (argon)30<5None

Q. What are the primary applications of this compound in carbon-carbon bond-forming reactions?

Methodological Answer: This reagent is widely used in Suzuki-Miyaura cross-couplings due to its air-stable borate structure. Key applications include:

  • Heterocycle Functionalization: Coupling with aryl/heteroaryl halides to synthesize biarylquinoline derivatives .
  • Late-Stage Diversification: Introduce fluorinated groups into drug candidates under mild conditions (room temperature, aqueous/organic biphasic systems) .

Q. Table 3: Representative Coupling Reactions

ElectrophileCatalyst SystemYield (%)Reference
4-BromotoluenePd(PPh₃)₄, K₂CO₃82
2-ChloropyridinePdCl₂(dppf), CsF75

Advanced Research Questions

Q. How can cross-coupling efficiency be optimized when using this compound with sterically hindered electrophiles?

Methodological Answer:

  • Ligand Design: Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity by stabilizing Pd(0) intermediates .
  • Solvent Optimization: Use toluene/dioxane mixtures to improve solubility of hindered substrates.
  • Additives: CsF or Ag₂O accelerates transmetallation by activating the trifluoroborate .

Case Study: Coupling with 2,6-disubstituted aryl chlorides achieved 68% yield using Pd(OAc)₂/XPhos/CsF in toluene at 80°C .

Q. What analytical techniques are most effective for characterizing this compound and detecting trace impurities?

Methodological Answer:

  • ¹¹B NMR: Confirms trifluoroborate structure (δ ≈ –1.5 to –2.5 ppm) .
  • ¹⁹F NMR: Detects hydrolyzed BF₄⁻ (δ ≈ –150 ppm) and fluorinated byproducts .
  • HRMS: Validates molecular ion ([M–K]⁻) with <2 ppm mass error.
  • X-ray Crystallography: Resolves solid-state structure (if single crystals are obtainable) .

Q. Table 4: Typical NMR Shifts

NucleusSignal (δ ppm)Assignment
¹¹B–2.1Trifluoroborate
¹⁹F–152 (multiplet)BF₄⁻ impurity

Q. How do computational studies (e.g., DFT) elucidate the reaction mechanism of this compound in cross-couplings?

Methodological Answer:

  • Transmetallation Barrier: DFT calculations show lower energy barriers for Pd-OB(OH)₃⁻ intermediates compared to boronic acids .
  • Solvent Effects: Continuum solvation models (SMD) predict improved kinetics in polar aprotic solvents .
  • Ligand Impact: NBO analysis reveals electron-donating ligands reduce oxidative addition energy by 10–15 kcal/mol .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during couplings with electron-deficient aryl halides?

Methodological Answer:

  • pH Control: Maintain reaction pH > 10 (using K₃PO₄) to suppress acid-catalyzed protodeboronation .
  • Low-Temperature Protocols: Conduct reactions at 0°C to slow decomposition pathways.
  • Inhibitors: Add radical scavengers (e.g., BHT) to quench oxidative side reactions .

Data Contradiction Note: While recommends basic conditions, reports successful couplings under neutral conditions with Ag₂O. Researchers should screen bases for specific substrates.

Q. Guidelines for Researchers

  • Experimental Design: Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure studies .
  • Data Interpretation: Cross-validate NMR and MS results to distinguish between isomeric byproducts .
  • Ethical Compliance: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium quinoline-6-trifluoroborate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Potassium quinoline-6-trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.